2,4-Dimethoxy-5-(trifluoromethyl)aniline
Description
2,4-Dimethoxy-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring methoxy groups at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-donating methoxy groups and electron-withdrawing -CF₃ group create a polarized aromatic system, influencing reactivity in coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) and biological interactions .
Properties
IUPAC Name |
2,4-dimethoxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-4-8(15-2)6(13)3-5(7)9(10,11)12/h3-4H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAFFRLRHZLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381609 | |
| Record name | 2,4-dimethoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228401-47-6 | |
| Record name | 2,4-dimethoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution and Catalytic Hydrogenation Route
One of the most established methods for synthesizing 2,4-dimethoxy-5-(trifluoromethyl)aniline involves the nucleophilic aromatic substitution of a nitro-substituted trifluoromethylbenzene derivative, followed by catalytic hydrogenation.
Step 1: Formation of 1,5-dimethoxy-2-nitro-4-(trifluoromethyl)benzene
Sodium methoxide is prepared by reacting sodium metal with methanol. This sodium methoxide solution is added dropwise to 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene dissolved in methanol at 0°C. The mixture is warmed to room temperature and stirred overnight, then refluxed for 8 hours. After cooling, additional sodium methoxide is added, and the reaction is refluxed for another 4 hours. The reaction mixture is then quenched with 1M citric acid, extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, filtered, and concentrated to yield 1,5-dimethoxy-2-nitro-4-(trifluoromethyl)benzene with a 97% yield.
Step 2: Catalytic Hydrogenation to this compound
The nitro compound is subjected to hydrogenation using 10% palladium on activated carbon as a catalyst in a mixture of ethanol and ethyl acetate under 40 psi hydrogen pressure for 1 hour. After filtration and solvent removal, the product is obtained as a light brown solid with a 93% yield.
Step 3: Optional Conversion to Isocyanate Derivative
The aniline can be further reacted with phosgene in ethyl acetate under reflux to form the corresponding isocyanate derivative with an 85% yield.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Sodium methoxide, MeOH, reflux | 97 | Formation of dimethoxy-nitro intermediate |
| 2 | 10% Pd/C, H2 (40 psi), EtOH/EtOAc, 1 h | 93 | Reduction to aniline |
| 3 | Phosgene, EtOAc, reflux | 85 | Formation of isocyanate derivative |
This method is well-documented and provides high yields with relatively mild conditions.
Reduction of 2,4-Dimethoxy Nitrobenzene Derivatives Using Hydrazine Hydrate and Catalysts
Another approach involves the reduction of 2,4-dimethoxy nitrobenzene derivatives using hydrazine hydrate in the presence of catalysts such as granular activated carbon (GAC) and iron trichloride.
-
2,4-Dimethoxy nitrobenzene is dissolved in ethanol, and GAC along with iron trichloride is added. Hydrazine hydrate (80% content) is introduced, and the mixture is refluxed at 70-80°C for 2 to 5 hours depending on the scale and catalyst loading. After completion, the catalyst is filtered and recycled. The filtrate is concentrated, cooled, centrifuged, washed with a 1:1 mixture of alcohol and water, and dried to yield 2,4-dimethoxyaniline with purities above 98% and yields ranging from 96% to 97%.
| Embodiment | Ethanol (g) | GAC (g) | FeCl3 (g) | Hydrazine Hydrate (g) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 2 | 250 | 10 | 0.8 | 80 | 5 | 96.5 | 99.7 |
| 3 | 150 | 7 | 0.2 | 60 | 2 | 96.0 | 99.6 |
| 4 | 300 | 15 | 1 | 100 | 3.5 | 96.6 | 99.7 |
| 5 | 220 | 9 | 0.6 | 90 | 2.5 | 97.1 | 99.8 |
This method is advantageous for its relatively simple setup and high purity of the product, suitable for industrial scale-up.
Reductive Dechlorination of Chlorinated Intermediates
A patented industrial process involves the reductive dechlorination of 2-amino-5-chloro-trifluoromethylbenzene or its nitro precursor using hydrogen gas in the presence of catalysts such as Raney nickel or palladium on carbon, with acid acceptors like triethylamine.
-
The chlorinated intermediate is dissolved in methanol with triethylamine and a hydrogenation catalyst. The mixture is hydrogenated at temperatures between 50-140°C and hydrogen pressures of 30-50 bar for several hours. After filtration and solvent removal, the product is isolated by distillation under reduced pressure, yielding 2-trifluoromethylaniline with yields around 78%.
-
- 195.5 g of 2-amino-5-chloro-trifluoromethylbenzene
- 120 g triethylamine
- 200 mL methanol
- 30 g Raney nickel
- 140°C, 50 bar H2, reaction time ~3 hours
This method is industrially relevant for producing trifluoromethyl-substituted anilines and can be adapted for the dimethoxy derivative by subsequent methoxylation steps.
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution + Pd/C hydrogenation | Sodium methoxide, Pd/C, H2 | Reflux, 40 psi H2, EtOH/EtOAc | 93-97 | High | High yield, well-established | Requires Pd catalyst, handling H2 gas |
| Hydrazine hydrate reduction | Hydrazine hydrate, GAC, FeCl3 | Reflux 70-80°C, ethanol | 96-97 | >98 | Simple, scalable, high purity | Use of hydrazine (toxic) |
| Reductive dechlorination | Raney Ni or Pd/C, triethylamine, H2 | 50-140°C, 30-50 bar H2, methanol | ~78 | High | Industrial scale, robust | Requires high pressure H2, chlorinated intermediates |
The nucleophilic aromatic substitution followed by catalytic hydrogenation is the most direct route to this compound, providing excellent yields and purity with manageable reaction conditions.
Hydrazine hydrate reduction offers a cost-effective alternative with high purity products, though the use of hydrazine requires careful handling due to its toxicity and potential hazards.
Reductive dechlorination is more suited for industrial applications where chlorinated intermediates are readily available, but it involves higher pressures and temperatures, and yields are somewhat lower.
The choice of method depends on available starting materials, scale, equipment, and safety considerations.
The preparation of this compound can be efficiently achieved through several synthetic routes. The nucleophilic substitution of chlorinated nitro compounds followed by catalytic hydrogenation remains the most widely used laboratory method due to its high yield and purity. Hydrazine hydrate reduction provides an alternative with excellent purity and scalability. Industrially, reductive dechlorination of chlorinated intermediates is a practical approach. Each method has distinct advantages and limitations, and selection should be based on specific operational and safety requirements.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Pharmaceutical Intermediates
Synthesis of Active Pharmaceutical Ingredients (APIs)
2,4-Dimethoxy-5-(trifluoromethyl)aniline is primarily utilized as an intermediate in the synthesis of complex pharmaceuticals. The presence of the trifluoromethyl group contributes to increased metabolic stability and bioactivity of the resultant compounds. For instance, it is involved in the preparation of various biologically active molecules that exhibit therapeutic effects against multiple diseases.
Case Study: Urea Derivatives
Research has shown that derivatives synthesized from this compound can exhibit significant biological activity. A study designed a series of urea derivatives incorporating this compound, demonstrating its potential in drug development for conditions such as cancer and inflammation .
Agrochemical Applications
Development of Herbicides and Insecticides
The compound serves as a precursor for several agrochemicals, including herbicides and insecticides. Its fluorinated structure imparts desirable properties such as enhanced potency and reduced environmental impact.
Example: Pyrazole-type Insecticides
Insecticides like Fipronil are synthesized using intermediates derived from this compound. These compounds have shown effective pest control with lower toxicity to non-target organisms .
Material Science
Fluorinated Polymers
Due to its fluorinated nature, this compound is also explored for applications in material science, particularly in the development of high-performance polymers. These polymers exhibit superior chemical resistance and thermal stability.
Chemical Synthesis
Role in Organic Reactions
The compound is utilized in various organic reactions due to its ability to participate in electrophilic substitutions. The orientation of these substitutions can be influenced by the electron-withdrawing trifluoromethyl group, making it a valuable tool for chemists looking to synthesize specific molecular architectures.
Data Tables
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Pharmaceuticals | API Synthesis | Urea derivatives |
| Agrochemicals | Herbicides/Insecticides | Fipronil |
| Material Science | High-performance Polymers | Fluorinated polymers |
| Organic Chemistry | Electrophilic Substitutions | Various organic compounds |
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly impact physicochemical and biological properties:
Key Insight : Ortho-substituted -CF₃ groups (e.g., 4-Methoxy-2-CF₃ analog) reduce basicity and reactivity, whereas para-substituted -CF₃ (as in the target compound) balances electronic effects for optimal coupling efficiency .
Biological Activity
2,4-Dimethoxy-5-(trifluoromethyl)aniline is an aromatic amine characterized by its unique trifluoromethyl and dimethoxy substituents. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of biologically active molecules. Its molecular formula is CHFNO, with a molecular weight of approximately 250.19 g/mol. The compound's structure allows for diverse chemical reactivity, which is essential for its biological applications.
The synthesis of this compound typically involves several steps that include the removal of solvents and purification through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The final product is often purified via recrystallization or column chromatography.
The reactivity of this compound is influenced by the presence of both electron-donating methoxy groups and an electron-withdrawing trifluoromethyl group. This dual nature allows it to participate effectively in electrophilic aromatic substitution reactions, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits potential antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains. For instance, preliminary data suggest that it may inhibit the growth of certain pathogens, although specific quantitative data on its minimum inhibitory concentration (MIC) are still under investigation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various substituted anilines, including this compound. The results indicated that this compound exhibited moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The study utilized standard agar diffusion methods to assess the zone of inhibition compared to control antibiotics.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 15 |
| Ampicillin | 20 |
| Ciprofloxacin | 25 |
This table illustrates the comparative antimicrobial efficacy of this compound against established antibiotics.
Antiparasitic Mechanism Exploration
In another study focusing on related compounds, researchers investigated the mechanism by which certain anilines affect Plasmodium falciparum. The findings suggested that modifications in substituents could enhance or diminish activity against malaria parasites due to their influence on redox reactions within the parasite's metabolic pathways . Although specific data for this compound was not available, these insights provide a framework for future investigations.
Q & A
Q. What are the common synthetic routes for preparing 2,4-Dimethoxy-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves functional group transformations on aniline derivatives. For example:
- Nucleophilic substitution : Methoxy groups can be introduced via alkylation of hydroxyl precursors using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Trifluoromethylation : Direct trifluoromethylation via Ullmann coupling or cross-coupling reactions using CuI catalysts and ligands like 1,10-phenanthroline .
- Reduction : Nitro intermediates (e.g., 4-nitro-3-(trifluoromethyl)aniline) can be reduced to amines using hydrogen gas with Pd/C or NaBH₄ .
Q. Key Factors for Yield Optimization :
- Catalyst Loading : Higher CuI concentrations (0.1 eq) improve trifluoromethylation efficiency but may increase side products .
- Temperature : Reactions at 90°C favor coupling efficiency but require inert atmospheres (N₂) to prevent oxidation .
- Purification : Silica gel chromatography with gradient elution (10–30% EtOAc/hexane) separates regioisomers (e.g., 29% vs. 43% yields for two products in ) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 65–75% | |
| Trifluoromethylation | CuI, 1,10-phenanthroline, Cs₂CO₃, 90°C | 29–52% | |
| Nitro Reduction | H₂, Pd/C, EtOH, RT | 85–90% |
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example:
- FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹), C-O (1250 cm⁻¹), and N-H (3350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 235 [M+H]⁺ align with the molecular formula C₉H₁₀F₃NO₂ .
Advanced Tip : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to correlate experimental spectra with theoretical vibrational modes and electron density maps .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, NBO analysis) resolve contradictions in spectroscopic data for derivatives?
Methodological Answer:
- Case Study : In 4-nitro-3-(trifluoromethyl)aniline, DFT calculations explain the redshift in UV-Vis spectra caused by electron-withdrawing -CF₃/-NO₂ groups. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C-F)) .
- Contradiction Resolution : Discrepancies in NMR chemical shifts between experimental and theoretical values arise from solvent effects (e.g., DMSO-d₆ vs. gas-phase DFT). Include solvent models (PCM) for accuracy .
Q. Table 2: DFT vs. Experimental IR Frequencies
| Vibration Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) | Deviation |
|---|---|---|---|
| C-F Stretch | 1125 | 1138 | +13 |
| N-H Bend | 1620 | 1605 | -15 |
Q. What strategies mitigate regioselectivity challenges in palladium-catalyzed coupling reactions involving this compound?
Methodological Answer:
- Ligand Design : Bulky ligands (Xantphos) favor coupling at less hindered positions (e.g., para to -OCH₃) .
- Solvent Effects : Polar aprotic solvents (dioxane) stabilize transition states for cross-couplings (e.g., Suzuki-Miyaura with boronic esters) .
- Substrate Preactivation : Preforming boronate esters (e.g., via Miyaura borylation) enhances reactivity and selectivity .
Example : In Reference Example 14, 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline achieved 98% coupling yield using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol .
Q. How do electron-withdrawing groups (-CF₃, -NO₂) influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : -CF₃ destabilizes the aniline via inductive effects, increasing susceptibility to protonation and ring oxidation. Use buffered conditions (pH 6–8) for storage .
- Basic Conditions : Methoxy groups (-OCH₃) undergo demethylation at pH > 10. Stabilize by avoiding strong bases (e.g., NaOH) in aqueous reactions .
Data Contradiction : Conflicting reports on -CF₃ stability in HNO₃ may arise from varying reaction scales. Pilot small-scale tests (≤100 mg) before scaling up .
Q. What analytical methods differentiate polymorphs or degradation products of this compound?
Methodological Answer:
- XRD : Compare diffraction patterns of recrystallized batches (e.g., from EtOAc vs. hexane) .
- HPLC-MS : Monitor degradation under stress conditions (heat/light). A reverse-phase C18 column with acetonitrile/water gradients resolves nitro-reduced byproducts .
Case Study : detected two products (29% and 43% yields) via silica gel chromatography, highlighting the need for multimodal analysis .
Q. How can solvent polarity and proticity be optimized for reactions involving this aniline derivative?
Methodological Answer:
- Protic Solvents (MeOH, EtOH) : Favor SN2 mechanisms but may protonate the amine, reducing nucleophilicity. Use for reductions (e.g., NaBH₄) .
- Aprotic Solvents (DMF, DMSO) : Enhance nucleophilic substitution by stabilizing intermediates. Ideal for Cu-catalyzed trifluoromethylation .
- Mixed Solvents : Toluene/ethanol (3:1) balances solubility and reactivity in Pd-catalyzed cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
